molecular formula C28H40O6 B1253223 2,3-Dihydrowithaferin A

2,3-Dihydrowithaferin A

Cat. No. B1253223
M. Wt: 472.6 g/mol
InChI Key: YRXCLNDPESBJHL-CKNDUULBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydrowithaferin A is a withanolide that is the 2,3-dihydro derivative of withaferin A. It has been isolated from the aerial parts of Physalis longifolia. It has a role as a plant metabolite. It is a delta-lactone, a 27-hydroxy steroid, a 4-hydroxy steroid, an ergostanoid, a primary alcohol, a secondary alcohol, a withanolide and an epoxy steroid. It derives from a withaferin A.

Scientific Research Applications

Aeroponic Cultivation Effects

A study investigated the effect of aeroponic cultivation on Withania somnifera, focusing on its ability to produce withaferin A and withanolides, including 2,3-Dihydrowithaferin A. The research highlighted the isolation and characterization of various withanolides under these conditions, contributing to understanding the impact of cultivation methods on medicinal plant metabolites (Xu, Gao, Bunting, & Gunatilaka, 2011).

Cytoprotective Activity

2,3-Dihydro-3β-methoxy withaferin-A, a variant of 2,3-Dihydrowithaferin A, was found to exhibit significant cytoprotective activity in normal cells against oxidative, UV radiation, and chemical stresses. This compound activates antistress and pro-survival signaling, suggesting its potential application in protecting cells during various therapeutic regimes (Chaudhary et al., 2017).

Potential as a Prodrug

Research on 2,3-dihydrowithaferin A-3beta-O-sulfate, derived from aeroponically grown Withania somnifera, suggests its potential as a prodrug of withaferin A. This compound exhibits bioactivities like inhibition of cancer cell proliferation, indicating its possible application in cancer treatment. The study highlights its good aqueous solubility and spontaneous conversion to withaferin A under cell culture conditions (Xu et al., 2009).

properties

Product Name

2,3-Dihydrowithaferin A

Molecular Formula

C28H40O6

Molecular Weight

472.6 g/mol

IUPAC Name

(1S,2R,6S,7R,9R,11S,12S,15R,16S)-6-hydroxy-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one

InChI

InChI=1S/C28H40O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h15-16,18-21,23-24,29,31H,5-13H2,1-4H3/t15-,16-,18+,19-,20-,21+,23-,24+,26+,27-,28+/m0/s1

InChI Key

YRXCLNDPESBJHL-CKNDUULBSA-N

Isomeric SMILES

CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)CC[C@@H]6O)C)O5)C)CO

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CCC6O)C)O5)C)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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